(5E)-2-phenyl-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one family, characterized by a fused thiazole-triazole core with a substituted benzylidene or heteroarylidene group at position 3. The (5E)-configuration indicates the spatial arrangement of the exocyclic double bond, critical for molecular interactions. Synthesis typically involves a multicomponent one-pot protocol using aldehydes (e.g., thiophene-2-carbaldehyde) and acetic acid/sodium acetate under reflux .
Properties
Molecular Formula |
C15H9N3OS2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(5E)-2-phenyl-5-(thiophen-2-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C15H9N3OS2/c19-14-12(9-11-7-4-8-20-11)21-15-16-13(17-18(14)15)10-5-2-1-3-6-10/h1-9H/b12-9+ |
InChI Key |
LZGVOLQIWRKEGN-FMIVXFBMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=CS4)/SC3=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CS4)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-phenyl-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the reaction of α-bromodiketones with 3-mercapto[1,2,4]triazoles under aqueous conditions. This reaction is often mediated by visible light and does not require a catalyst, making it an environmentally friendly approach .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-phenyl-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thioethers.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers.
Scientific Research Applications
(5E)-2-phenyl-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5E)-2-phenyl-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .
Comparison with Similar Compounds
Comparison with Structural Analogs
The pharmacological and physicochemical properties of this compound are influenced by substituents at positions 2 (aryl/heteroaryl) and 5 (benzylidene/heteroarylidene). Below is a comparative analysis with key analogs:
Table 1: Substituent Variations and Physicochemical Properties
*Estimated based on similar synthetic protocols .
Key Observations:
Electron-donating groups (e.g., methoxy in ) at position 5 increase solubility but may reduce metabolic stability. The thiophene moiety in the target compound introduces sulfur-mediated π-π stacking and hydrophobic interactions, distinct from phenyl or dimethylamino analogs .
Synthetic Yields :
- Yields range from 53% to 67% for analogs, influenced by steric hindrance and aldehyde reactivity. The thiophene-2-carbaldehyde used in the target compound likely offers moderate reactivity, aligning with yields observed in .
Table 2: Reported Bioactivity of Selected Analogs
Key Insights:
- Chlorinated analogs (e.g., ) show enhanced antimicrobial and anticancer activity, likely due to increased lipophilicity and membrane penetration.
- The thiophene group in the target compound may offer unique selectivity in kinase or protease inhibition, as seen in thiophene-linked triazoles .
Structural-Activity Relationships (SAR)
Position 2 Modifications :
- Phenyl vs. Chlorophenyl : Chlorine atoms enhance bioactivity but may increase toxicity.
- Ethoxy/Methoxy Groups : Improve solubility but reduce metabolic stability due to oxidative demethylation .
Position 5 Modifications: Thiophene vs. Benzene: Thiophene’s lower aromaticity and sulfur atom facilitate polar interactions absent in phenyl analogs . Dimethylamino vs. Methoxy: Dimethylamino groups (e.g., ) introduce basicity, altering pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
